molecular formula C19H19ClN2O4S B2549096 (Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865161-41-7

(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2549096
CAS No.: 865161-41-7
M. Wt: 406.88
InChI Key: CASJXXDXYKLMBY-VZCXRCSSSA-N
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Description

(Z)-2-(4-Chlorophenoxy)-N-(6-Methoxy-3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a benzothiazole-derived acetamide featuring a 4-chlorophenoxy group, a methoxy substituent at position 6, and a 2-methoxyethyl chain at position 3 of the benzothiazole ring. The Z-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene moiety is critical for its stereochemical and electronic properties, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-24-10-9-22-16-8-7-15(25-2)11-17(16)27-19(22)21-18(23)12-26-14-5-3-13(20)4-6-14/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASJXXDXYKLMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide, a compound featuring a benzothiazole moiety, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to consolidate findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound contains several functional groups, including a benzothiazole core, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenoxy group and methoxyethyl substituents enhances its lipophilicity and biological interaction potential.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results:

  • Cytotoxicity : The compound showed cytotoxic effects with IC50 values ranging from 1.8 µM to 4.5 µM against different cancer cell lines, comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .

Case Studies

  • Study on Anticancer Efficacy :
    • A study assessed the compound's effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that it significantly inhibited cell growth, with a notable increase in apoptotic markers .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have shown that modifications on the benzothiazole ring can enhance anticancer activity. For instance, introducing electron-donating groups increased cytotoxicity, while electron-withdrawing groups reduced efficacy .

Table: Summary of Biological Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-71.8Induction of apoptosis
HeLa2.41Caspase activation
A549 (Lung)3.5Inhibition of proliferation
DU-145 (Prostate)8Cell cycle arrest

Comparison with Similar Compounds

Comparison with N-(6-Ethoxy-Benzothiazole-2-yl)-2-(4-Chlorophenyl)acetamide (Patent Compound)

Key Similarities :

  • Both compounds share a benzothiazole core linked to an acetamide group.

Key Differences :

Feature Target Compound Patent Compound
Benzothiazole Substituents 6-Methoxy, 3-(2-methoxyethyl) 6-Ethoxy
Functional Groups Phenoxy-acetamide, Z-configuration imine bond Phenyl-acetamide, unspecified stereochemistry
Polarity Higher (due to two methoxy groups) Lower (single ethoxy group)

The Z-configuration may confer distinct steric effects, influencing target selectivity .

Comparison with Thiazolidinone-Based Acetamides

A series of N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides (e.g., 3a-l) were synthesized with coumarin-derived phenoxy groups .

Structural Contrasts :

  • Core Heterocycle: The target uses a benzothiazole ring, whereas thiazolidinone derivatives feature a 4-oxothiazolidinone ring. The latter introduces a ketone and sulfur atom, altering electronic properties and hydrogen-bonding capacity.
  • Substituents: Thiazolidinone compounds often include arylidene groups (e.g., 4-methyl-2-oxo-2H-chromen-7-yloxy), which are bulkier and more conjugated than the target’s 4-chlorophenoxy group .

Functional Implications :

  • Thiazolidinones are associated with antimicrobial and anti-inflammatory activities due to their electrophilic ketone moiety. The benzothiazole core in the target compound may instead favor kinase inhibition or protein-binding interactions .

Broader Context: Graph-Based Structural Analysis

Using graph theory (atom-bond networks), the target compound shares a 65–70% similarity index with the patent compound . Divergences arise from:

  • Subgraph Differences: The methoxyethyl branch in the target introduces additional nodes (oxygen and methyl groups) absent in simpler analogs.
  • Stereochemical Complexity: The Z-configuration creates a non-superimposable subgraph compared to uncharacterized stereoisomers in other acetamides .

Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis is more complex than the patent compound due to stereochemical control (Z-configuration) and multiple methoxy substitutions .

Bioactivity Predictions: The 4-chlorophenoxy group may enhance lipid membrane penetration compared to coumarin-based thiazolidinones . The methoxyethyl chain could reduce cytochrome P450-mediated metabolism, extending half-life .

Unresolved Questions: No direct biological data for the target compound exist in the provided evidence; activity must be inferred from structural analogs. The impact of Z-configuration on target binding (e.g., kinases vs. receptors) remains speculative without experimental validation .

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